1-Phenyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
1-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a phenyl group attached to the nitrogen atom of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-pyrrolo[2,3-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the reaction of a pyridine derivative with a pyrrole derivative in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Phenyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
1H-pyrazolo[3,4-b]pyridine: A related compound with distinct chemical properties and applications.
1H-pyrrolo[3,2-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom in the pyrrole ring .
Uniqueness
1-Phenyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific arrangement of the pyridine and pyrrole rings and the presence of the phenyl group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H10N2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-phenylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H10N2/c1-2-4-12(5-3-1)15-9-7-11-6-8-14-10-13(11)15/h1-10H |
InChI Key |
BEXAOGSITTZUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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